2-Chloroamino-5-nitropyridine

説明

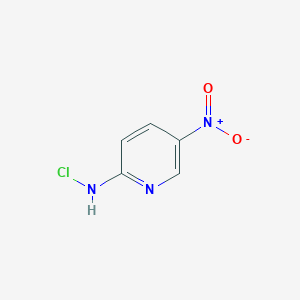

2-Chloroamino-5-nitropyridine is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

2-Chloroamino-5-nitropyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance the therapeutic properties of drugs.

- Antimicrobial Agents : It has been utilized in the development of novel antimicrobial compounds. For example, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Drugs : The compound has been investigated for its potential anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation, making them candidates for further drug development.

| Application Type | Specific Use | Observed Effect |

|---|---|---|

| Antimicrobial | Synthesis of antibacterial agents | Effective against Staphylococcus aureus |

| Anticancer | Development of anticancer drugs | Inhibits proliferation in cancer cell lines |

Agrochemical Applications

In the agrochemical sector, this compound is used as an intermediate in the synthesis of herbicides and insecticides. Its derivatives have demonstrated efficacy in pest control, contributing to improved crop yields.

- Herbicides : Compounds derived from this compound have been formulated as selective herbicides that target specific weed species without harming crops.

- Insecticides : The compound's derivatives are also being explored for their insecticidal properties, providing effective solutions for pest management in agriculture.

| Application Type | Specific Use | Observed Effect |

|---|---|---|

| Herbicide | Synthesis of selective herbicides | Targets specific weed species |

| Insecticide | Development of insecticides | Effective against common agricultural pests |

Industrial Applications

The compound is also utilized in various industrial applications due to its chemical properties.

- Dyes and Pigments : this compound is involved in the production of dyes, particularly azo dyes, which are widely used in textiles. It enhances color intensity and stability.

- Polymer Production : As a reactive diluent, it improves the processing characteristics of polymers such as polyurethanes and polyesters.

| Application Type | Specific Use | Observed Effect |

|---|---|---|

| Dyes and Pigments | Production of azo dyes | Increased color intensity |

| Polymer Production | Reactive diluent | Enhanced processing characteristics |

Case Studies

Several studies have explored the applications and effects of this compound:

- Study on Antimicrobial Activity (2024) : This study assessed the compound's efficacy against various bacterial strains, revealing significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Anticancer Activity Evaluation (2023) : The study evaluated the cytotoxic effects on human breast cancer cells (MCF-7), demonstrating a dose-dependent decrease in cell viability.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition | 2024 |

| Anticancer | MCF-7 (breast cancer) | Dose-dependent cytotoxicity | 2023 |

Environmental Considerations

While this compound has numerous applications, it is essential to consider its environmental impact. The compound is toxic to aquatic life and may pose health risks if not handled properly. Therefore, appropriate safety measures should be taken during its use and disposal to minimize potential hazards.

化学反応の分析

Key Reaction: Nitration → Hydrolysis → Chlorination

The primary synthesis route involves three steps ( ):

Example :

-

Step 3 : 2-Hydroxy-5-nitropyridine reacts with POCl<sub>3</sub> and Et<sub>3</sub>N, yielding 2-chloro-5-nitropyridine (76.9% yield) after recrystallization .

Substitution Reactions

The chlorine at position 2 is highly reactive in nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing nitro group at position 5.

Example: Hydroxylation

-

Reaction : 2-Chloro-5-nitropyridine → 2-Hydroxy-5-nitropyridine

Nitration and Nitro Group Reactivity

The nitro group at position 5 directs electrophilic substitution to the 3-position. Cross-over experiments and NMR studies ( ) reveal:

-

Nitro group migration via a -sigmatropic shift in sulfonic acid intermediates.

-

Mechanism : Intramolecular rearrangement involving dihydropyridine sulfonic acid intermediates (e.g., 3 → 5 → 3-nitropyridine ) .

Chlorination Variants

Alternative chlorinating agents and conditions:

| Chlorinating Agent | Conditions | Yield | Source |

|---|---|---|---|

| Cl<sub>2</sub>O | CH<sub>2</sub>Cl<sub>2</sub> at -15–20°C | 98% | |

| PCl<sub>5</sub> | 60°C for 16h | 89.5% |

Key Insight : Cl<sub>2</sub>O with ZnCl<sub>2</sub>/Et<sub>3</sub>N achieves near-quantitative yields with high purity (>99%) .

Reduction of Nitro Group

While not explicitly detailed in the sources, nitro groups in similar nitropyridines are typically reduced to amines using:

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C)

-

Fe/HCl (industrial-scale reduction).

Stability and Side Reactions

特性

分子式 |

C5H4ClN3O2 |

|---|---|

分子量 |

173.56 g/mol |

IUPAC名 |

N-chloro-5-nitropyridin-2-amine |

InChI |

InChI=1S/C5H4ClN3O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,(H,7,8) |

InChIキー |

DYUJTWMAILZXEP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。